NF-56-EJ40 hydrochloride
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Overview
Description
NF-56-EJ40 hydrochloride is a potent, high-affinity, and highly selective antagonist of the human succinate receptor SUCNR1 (GPR91). It has an IC50 of 25 nM and a Ki of 33 nM, showing almost no activity towards rat SUCNR1. This compound has high affinity for humanized rat SUCNR1 with a Ki value of 17.4 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is bound deep inside the hydrophobic pocket, with the acid group coordinated by the hydroxyl groups of conserved residues Y832.64 and Y301.39 on one side, and R2817.39 on the other side .
Industrial Production Methods
Industrial production methods for NF-56-EJ40 hydrochloride are not extensively documented. the preparation method for in vivo formula involves dissolving the compound in DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
Types of Reactions
NF-56-EJ40 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in modified piperazine derivatives .
Scientific Research Applications
NF-56-EJ40 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective antagonist in studies involving the succinate receptor SUCNR1.
Biology: Investigated for its role in modulating macrophage activity through GPR91-mediated Gq signaling.
Medicine: Potential therapeutic applications in conditions related to SUCNR1 activity.
Industry: Utilized in the development of new drugs targeting the succinate receptor
Mechanism of Action
NF-56-EJ40 hydrochloride exerts its effects by binding to the succinate receptor SUCNR1. The compound is bound deep inside the hydrophobic pocket, with the acid group coordinated by the hydroxyl groups of conserved residues Y832.64 and Y301.39 on one side, and R2817.39 on the other side. The conserved E181.27 is predicted to form an additional hydrogen bond to the piperazine ring of this compound .
Comparison with Similar Compounds
Similar Compounds
CJC-1295 acetate: A synthetic analogue of growth hormone-releasing hormone.
Anamorelin: A novel ghrelin receptor agonist.
Cortistatin-8 acetate: A corticosteroid analog with inhibitory effects on the growth hormone pro-secretin receptor.
Uniqueness
NF-56-EJ40 hydrochloride is unique due to its high selectivity and affinity for the human succinate receptor SUCNR1. Unlike other compounds, it shows almost no activity towards rat SUCNR1, making it highly specific for human studies .
Properties
Molecular Formula |
C27H31Cl2N3O3 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[2-[[3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzoyl]amino]phenyl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C27H29N3O3.2ClH/c1-29-13-15-30(16-14-29)19-20-9-11-21(12-10-20)22-6-4-7-24(17-22)27(33)28-25-8-3-2-5-23(25)18-26(31)32;;/h2-12,17H,13-16,18-19H2,1H3,(H,28,33)(H,31,32);2*1H |
InChI Key |
HAGZBLXHOBYRGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4CC(=O)O.Cl.Cl |
Origin of Product |
United States |
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